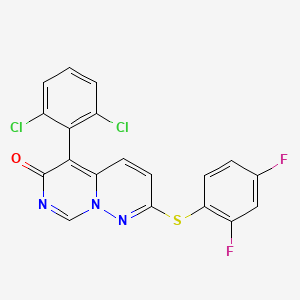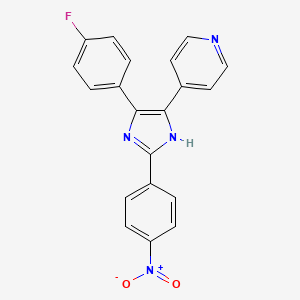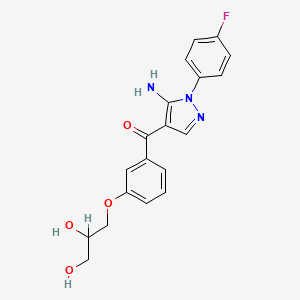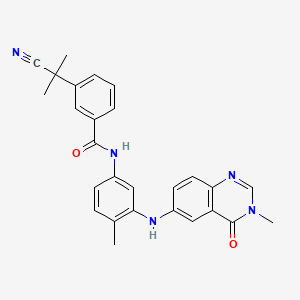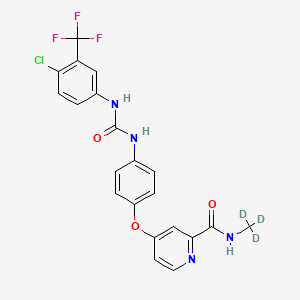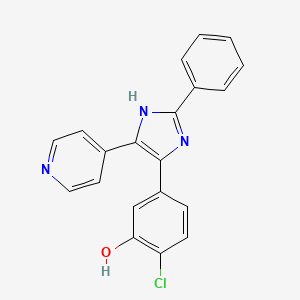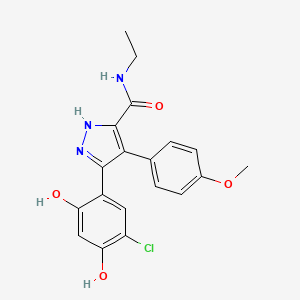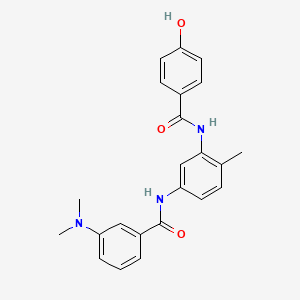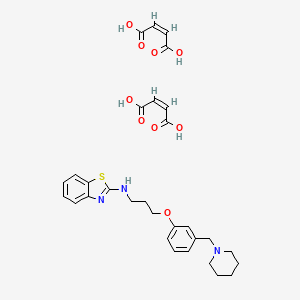
Zolantidine dimaleate
Vue d'ensemble
Description
Zolantidine dimaleate is a potent, selective, and brain-penetrating H2 receptor antagonist . It is also known by its chemical name: N - [3- [3- (1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine dimaleate .
Molecular Structure Analysis
The molecular formula of Zolantidine dimaleate is C22H27N3OS.2C4H4O4 . It has a molecular weight of 613.68 . The exact structure can be found in various chemical databases or scientific literature .Physical And Chemical Properties Analysis
Zolantidine dimaleate is soluble up to 100 mM in water . It should be stored in a desiccated state at +4°C . The CAS Number is 104076-39-3 .Relevant Papers There are several papers that have cited the use of Zolantidine dimaleate in their research . These papers discuss the role of Zolantidine dimaleate as a histamine H2 receptor antagonist and its potential applications in various fields of study.
Applications De Recherche Scientifique
Brain Histamine H2 Receptors and Morphine Antinociception
Zolantidine dimaleate, as a brain-penetrating histamine H2 receptor antagonist, has been extensively studied in the context of morphine antinociception. Research has shown that zolantidine can attenuate morphine antinociception in various animal models, suggesting a significant role for brain histamine H2 receptors in the modulation of opioid-induced pain relief. This is evident from studies conducted on rhesus monkeys, rats, and other animal models (HoughLindsay, Nalwalk, & Battles, 1990); (Hough, Nalwalk, 1992); (Gogas, Hough, 1989).
Histamine Dynamics and Metabolism in the Brain
Another area of interest is the impact of zolantidine on histamine levels and metabolism in the brain. Studies suggest that zolantidine does not significantly alter brain levels of histamine or its metabolites, nor does it affect the activity of histamine methyltransferase in vivo, despite being a potent inhibitor in vitro (Hough et al., 1988).
Effects on Sleep and Wakefulness
Research into the effects of zolantidine on sleep patterns has revealed that it does not significantly alter sleep variables in rats. This suggests that histamine H2 receptors might not be involved in sleep regulation, or that zolantidine does not reach concentrations in the brain sufficient to impact sleep and wakefulness (Monti et al., 1990).
Role in Learning and Memory
Zolantidine has been studied in the context of learning and memory, particularly in animal models. For instance, its use in fish suggested involvement of H2 receptors in the acquisition of new tasks (Cofiel & Mattioli, 2006). Additionally, it has been shown to modulate methamphetamine-induced stereotyped behavior and behavioral sensitization in rats, indicating a role in modulating drug-induced behavioral changes (Ito et al., 1997).
Cardiovascular and Gastrointestinal Effects
Zolantidine's effects extend to the cardiovascular and gastrointestinal systems. It has shown peculiar properties in distinguishing between cardiac and gastric H2 receptors. This specificity may provide insights into the heterogeneity of the histamine H2 receptor population or the physicochemical properties of the drug (Coruzzi et al., 1994).
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.2C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;2*5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBEVAUEBZJCF-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045811 | |
| Record name | Zolantidine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zolantidine dimaleate | |
CAS RN |
104076-39-3 | |
| Record name | Zolantidine dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104076393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolantidine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLANTIDINE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL1YII70LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



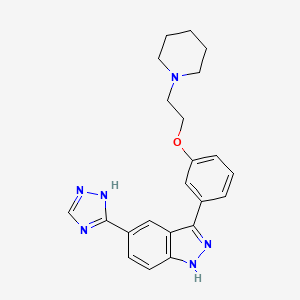
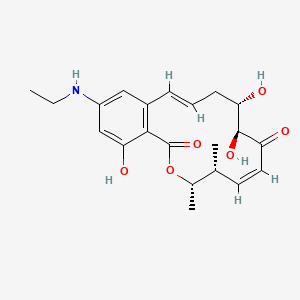
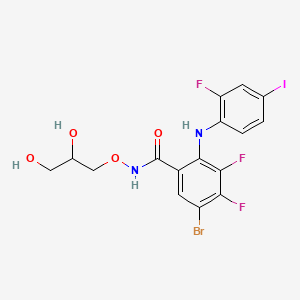
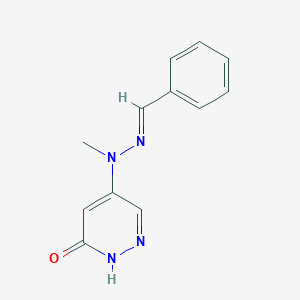
![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)
